molecular formula C17H21NO2 B4837255 2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE

2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE

Cat. No.: B4837255
M. Wt: 271.35 g/mol
InChI Key: VOPYZEAMKPUNIK-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE is a synthetic organic compound It belongs to the class of furamides, which are characterized by the presence of a furan ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Substituents: The methyl groups at positions 2 and 5 can be introduced through alkylation reactions.

    Amide Formation: The amide group can be formed by reacting the furan derivative with an appropriate amine, such as 1-methyl-3-phenylpropylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce amines.

Scientific Research Applications

2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A related compound with a similar furan ring structure but lacking the amide group.

    N-Phenylpropylamide: A compound with a similar amide group but different substituents on the furan ring.

Uniqueness

2,5-DIMETHYL-N~3~-(1-METHYL-3-PHENYLPROPYL)-3-FURAMIDE is unique due to the specific combination of its furan ring and amide group, as well as the presence of methyl and phenylpropyl substituents. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-(4-phenylbutan-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(9-10-15-7-5-4-6-8-15)18-17(19)16-11-13(2)20-14(16)3/h4-8,11-12H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPYZEAMKPUNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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